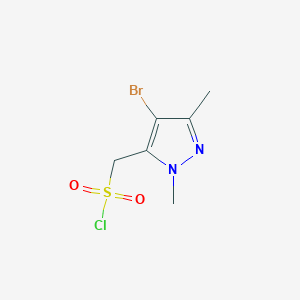

(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride

Description

(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride (CAS: 1483810-89-4) is a brominated pyrazole derivative featuring a methanesulfonyl chloride group. Its molecular formula is C₆H₈BrClN₂O₂S (MW: 287.56 g/mol), and it is marketed as a versatile small-molecule scaffold for synthetic chemistry applications . The compound is characterized by:

- A 1,3-dimethyl-substituted pyrazole core.

- A bromine atom at the 4-position, enhancing electrophilic reactivity.

- A methanesulfonyl chloride (–SO₂Cl) group at the 5-position, enabling nucleophilic substitution or sulfonylation reactions.

It is commercially available with a minimum purity of 95% and is intended for laboratory use only .

Properties

IUPAC Name |

(4-bromo-2,5-dimethylpyrazol-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrClN2O2S/c1-4-6(7)5(10(2)9-4)3-13(8,11)12/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFLYRYUQPEODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of 1,3-dicarbonyl compounds with hydrazines.

Introduction of the methanesulfonyl chloride group: This step involves the reaction of the pyrazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride can undergo various types of chemical reactions, including:

Substitution reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Coupling reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling reactions: Reagents include boronic acids or esters, and palladium catalysts.

Major Products

Scientific Research Applications

(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

(4-Bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride

- CAS : 1708436-36-5

- Formula : C₅H₆BrClN₂O₂S

- Key Difference : Lacks the 3-methyl group on the pyrazole ring compared to the target compound.

- Implications : Reduced steric hindrance may increase reactivity in sulfonylation reactions .

4-(4-Bromo-3-aryl-1H-pyrazol-5-yl)benzenesulfonamides

Examples from Molecules (2013) include compounds 17 and 18 with:

- Substituents : Chlorophenyl or methoxyphenyl groups at the 3-position.

- Additional Features : Tetrahydroindole rings and benzenesulfonamide (–SO₂NH₂) groups.

- Applications: Potential pharmaceutical candidates due to sulfonamide bioactivity .

- Comparison : The target compound’s methanesulfonyl chloride group offers higher reactivity than benzenesulfonamide, favoring use as a synthetic intermediate rather than a drug candidate .

Brominated Pyrazolones (e.g., Example 5.23)

Reactivity and Functional Group Analysis

Biological Activity

(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom and a methanesulfonyl chloride group, suggests potential bioactivity that warrants detailed exploration.

The compound has several notable chemical properties:

- Molecular Formula : C₇H₈BrN₂O₂S

- Boiling Point : Approximately 387.3 °C (predicted) .

- Density : 1.83 g/cm³ (predicted) .

- pKa : -0.52 (predicted), indicating strong acidity .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. These activities are attributed to its ability to interact with specific biological targets, such as enzymes and receptors.

The mechanism of action involves the interaction of the methanesulfonyl group with active site residues in target proteins. This interaction can lead to:

- Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with polar amino acids.

- Hydrophobic Interactions : The pyrazole ring can engage in π-π stacking and hydrophobic interactions with aromatic residues.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values against various bacterial strains were reported to be as low as 46.9 μg/mL, indicating potent bacteriostatic effects .

Antifungal Activity

The compound also shows promising antifungal activity:

Anticancer Activity

In cancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- One study reported an IC₅₀ value of 1.61 µg/mL against specific cancer cell lines, suggesting strong anticancer potential .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of this compound against multi-drug resistant bacteria. Results indicated that compounds with the methanesulfonyl group exhibited enhanced activity compared to their unsubstituted counterparts.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 46.9 |

| S. aureus | 93.7 |

| Pseudomonas aeruginosa | 78.5 |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxicity of the compound on human cancer cell lines such as A431 and HT29. The results highlighted the structure-activity relationship (SAR) where modifications at specific positions on the pyrazole ring significantly influenced activity.

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| A431 | 1.98 |

| HT29 | <1.61 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.